2-Acetylthiazole
Overview
Description
2-Acetylthiazole is an organic compound with the molecular formula C5H5NOS. It is known for its distinctive aroma, reminiscent of roasted nuts, chocolate, hazelnuts, popcorn, and roasted peanuts . This compound is naturally found in some plants and is often used in the food industry as a flavoring agent due to its pleasant fragrance .
Mechanism of Action
Target of Action
2-Acetylthiazole is a compound with a nutty, cereal-like, and popcorn-like aroma . It has been identified in some processed foods . .
Biochemical Pathways
A model reaction of d-glucose and l-cysteine was constructed to investigate the formation pathway of this compound . l-Cysteine, d-glucose, and the corresponding intermediates, namely, dicarbonyl compounds (DCs), were involved in the formation of this compound . The carbon module labeling (CAMOLA) technique revealed that the C-4 and C-5 of this compound were derived from the carbons of glucose . The potential of glyoxal, which is degraded by glucose, to form this compound was revealed for the first time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylthiazole typically involves the Maillard reaction, which is a chemical reaction between an amino acid and a reducing sugar . Another synthetic method involves the preparation of 2-amino thiazole, which is then converted to 2-bromo thiazole. The 2-bromo thiazole undergoes acetylation to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by controlling the reaction conditions such as temperature and the ratio of reactants. The use of butyllithium and ethyl acetate in the acetylation step ensures a high yield and safe operation .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiazoline derivatives.
Substitution: It can participate in substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-Acetylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: Its aroma properties make it useful in studying olfactory receptors and sensory biology.
Comparison with Similar Compounds
- 2-Acetylpyridine
- 2-Acetylpyrazine
- 2-Methoxy-4-methylphenol
Comparison: 2-Acetylthiazole is unique due to its thiazole ring, which imparts distinct chemical properties and aroma characteristics. Compared to 2-Acetylpyridine and 2-Acetylpyrazine, this compound has a more pronounced nutty and roasted aroma, making it particularly valuable in the food industry .
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMFXATYAINJML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030162 | |
Record name | 2-Acetylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0030162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Clear, colourless to pale yellow, oily liquid; cocoa, hazelnut, popcorn, bread-like odour | |
Record name | 2-Acetylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032964 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Acetylthiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
89.00 to 91.00 °C. @ 12.00 mm Hg | |
Record name | 2-Acetylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032964 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol) | |
Record name | 2-Acetylthiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.225-1.229 | |
Record name | 2-Acetylthiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
24295-03-2 | |
Record name | 2-Acetylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24295-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024295032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(2-thiazolyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0030162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(thiazol-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETYLTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGS5268I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Acetylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032964 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
64.5 - 65.5 °C | |
Record name | 2-Acetylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032964 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Acetylthiazole and what does it smell like?
A1: this compound is a heterocyclic compound with a roasted, popcorn-like, or nutty aroma. It is often described as having a meaty aroma as well. [, , , , , ]
Q2: In what foods is this compound commonly found?
A2: this compound is found in various foods, including cooked meat, rice bran, sweet corn products, grilled eels, and Chinese mitten crab. It is also a key contributor to the aroma of Nanjing water-boiled salted duck and Beijing roast duck. [, , , , , , , , ]
Q3: How does this compound contribute to the flavor of cooked meat?
A3: this compound is generated during the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that occurs during cooking. Specifically, it is formed through reactions involving cysteine and dicarbonyl compounds like methylglyoxal. [, , , ]
Q4: Can the levels of this compound be influenced by food processing?
A4: Yes, processing techniques like electrical stimulation of meat, chiller aging, and different cooking methods can affect the levels of this compound and other volatile compounds, ultimately impacting the final flavor profile of the food. [, , ]
Q5: How is this compound synthesized in the laboratory?
A5: One method involves a three-step reaction starting from 2-aminothiazole. This includes diazotisation, bromination, and finally acetylization. [] Another approach utilizes this compound as a masked α-hydroxypropanal β-anion synthon in a five-step synthesis. []
Q6: What is the role of cysteine in the formation of this compound?
A6: Cysteine reacts with dicarbonyl compounds, particularly methylglyoxal, to form this compound. This reaction is favored in alkaline conditions and can be influenced by the concentration of cysteine and the pH of the reaction mixture. [, , ]
Q7: What are some of the key intermediates in the formation of this compound from cysteine and methylglyoxal?
A7: One crucial intermediate is N-(2-sulfanylethyl)-2-oxopropanamide (SOPA), formed through a series of reactions between cysteine and methylglyoxal. SOPA then undergoes further transformations to yield this compound. []
Q8: Does the solvent system used in food processing impact the formation of this compound?
A8: Yes, different solvent systems, such as water, glycerine, and triglycerides, can influence the type and quantity of volatile compounds, including this compound, produced during thermal processing of food. []
Q9: Can sunlight affect the production of this compound in food models?
A9: Yes, exposure to sunlight can significantly enhance the production of this compound and other volatile compounds like thiazoles and thiophenes in model food systems containing cysteine and glucose. This suggests a potential role of light in flavor development during food processing and storage. []
Q10: What is the molecular formula and weight of this compound?
A10: The molecular formula of this compound is C5H5NOS, and its molecular weight is 127.17 g/mol.
Q11: What are some analytical techniques used to identify and quantify this compound?
A11: Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O), often coupled with headspace solid-phase microextraction (HS-SPME) for volatile compound extraction. [, , , ]
Q12: Are there any applications of this compound beyond flavoring?
A12: While primarily known for its aroma, this compound has been investigated as a building block in the synthesis of various compounds, including O,N-protected (+)-3-deoxynojirimycin and (+)-3-deoxymannojirimycin. []
Q13: What is the role of this compound in odor sensing technology?
A13: Researchers have explored the use of this compound as a model odorant in surface acoustic wave (SAW) devices for odor detection. By studying changes in SAW propagation velocity upon binding to Cynops pyrrhogaster lipocalin (Cp-Lip1) protein, these devices can potentially discriminate between different odorant molecules. []
Q14: How can iso-oligosaccharides contribute to the formation of this compound?
A14: Research suggests that iso-oligosaccharides, a type of carbohydrate, exhibit a remarkable ability to generate this compound, exceeding other oligosaccharides and even some monosaccharides. This highlights their potential as precursors for generating desirable flavors in food products. []
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